

Discovery and history of Dipyanone as a novel psychoactive substance

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Dipyanone: A Technical Guide to a Novel Psychoactive Opioid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipyanone (4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one) is a synthetic opioid that has recently emerged as a novel psychoactive substance (NPS) on the illicit drug market.[1] Structurally related to methadone and dipipanone, **Dipyanone** functions as a potent agonist at the μ-opioid receptor (MOR), exhibiting a pharmacological profile that raises significant public health concerns due to its potential for abuse, dependence, and overdose.[2] First identified in Germany in 2021, its appearance has been noted in forensic casework, including post-mortem toxicology reports.[3][4] This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, pharmacology, metabolism, and analytical detection of **Dipyanone**.

Introduction and History

While **Dipyanone** gained notoriety as an NPS in 2021, its origins trace back to analgesic research in the mid-20th century.[4] It was first described in the scientific literature in the 1940s as part of a series of investigations into new analgesic compounds.[4] Early studies in animal models suggested that **Dipyanone** possessed analgesic activity comparable to methadone.



However, it was never commercially developed as a pharmaceutical. Its re-emergence on the illicit market highlights a trend of clandestine laboratories exploring older pharmaceutical literature for new psychoactive compounds.

Chemical Properties and Synthesis

Dipyanone is a synthetic opioid belonging to the 4,4-diphenylheptan-3-one chemical class.

Property	Value
IUPAC Name	4,4-diphenyl-6-(1-pyrrolidinyl)heptan-3-one
CAS Number	60996-94-3
Molecular Formula	C23H29NO
Molecular Weight	335.49 g/mol
Canonical SMILES	CCC(=O)C(CC(C)N1CCCC1) (C2=CC=CC=C2)C3=CC=CC=C3

Synthesis: A detailed, publicly available synthesis protocol for **Dipyanone** is not documented. However, based on the synthesis of structurally similar compounds like methadone and phenadoxone, a plausible synthetic route can be inferred. The synthesis would likely involve a two-step process:

- Formation of the nitrile intermediate: The synthesis would likely begin with the alkylation of diphenylacetonitrile with 1-(2-chloropropyl)pyrrolidine. This reaction is analogous to the synthesis of the methadone precursor, 2,2-diphenyl-4-(dimethylamino)pentanenitrile.[5]
- Grignard reaction: The resulting 2,2-diphenyl-4-(pyrrolidin-1-yl)pentanenitrile would then be reacted with an ethyl magnesium halide (e.g., ethylmagnesium bromide) followed by hydrolysis to yield **Dipyanone**.

Pharmacology

Dipyanone's pharmacological effects are primarily mediated through its interaction with opioid receptors.



Receptor Binding and Activation

Dipyanone is a potent agonist at the μ -opioid receptor (MOR), with significantly lower activity at the κ -opioid receptor (KOR) and δ -opioid receptor (DOR).[4] Its activation of the MOR is comparable to that of methadone.

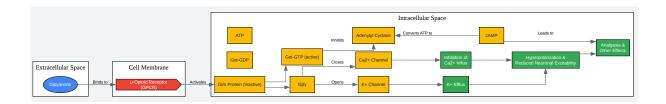
Receptor	Parameter	Value	Reference Compound
μ-Opioid Receptor (MOR)	EC50	96.8 nM	Fentanyl (106% Emax)
Emax	106%		
к-Opioid Receptor (KOR)	EC50	380.4 nM	U-50488 (13% Emax)
Emax	13%		
δ-Opioid Receptor (DOR)	EC50	1067 nM	SNC-80 (56% Emax)
Emax	56%		

 EC_{50} (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (maximum effect) is the maximal response that can be produced by the drug.

Signaling Pathway

As a μ-opioid receptor agonist, **Dipyanone** initiates a cascade of intracellular signaling events through the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The activation of Gi/o proteins also leads to the modulation of ion channels, specifically the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. [7] These actions collectively lead to a decrease in neuronal excitability, producing the analgesic and other central nervous system effects of the opioid.





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Dipyanone's μ-opioid receptor signaling pathway.

Metabolism

The metabolism of **Dipyanone** is characterized by the opening of the pyrrolidine ring, which is a key feature for identifying its use. The primary metabolic transformations include:

- Pyrrolidine Ring Opening: This leads to the formation of N-butan-4-ol or N-butanoic acid compounds.
- Cyclisation: Subsequent cyclisation forms 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butan-1'-ol (EMDPB) and 4'-[2-ethylidene-5-methyl-3,3-diphenylpyrrolidin-1-yl]butanoic acid (EMDPBA).[4]
- Other transformations: Hydroxylation, reduction, and O-glucuronidation also occur.[4]

EMDPB and EMDPBA have been proposed as specific biomarkers for confirming **Dipyanone** consumption.[4]

Toxicology

The emergence of **Dipyanone** on the illicit drug market has been associated with adverse events, including fatalities.[4] Toxicological data from post-mortem cases have identified **Dipyanone** in blood at concentrations ranging from 80 to 1400 ng/mL.[4] In one reported case,



a blood concentration of 370 ng/mL was detected.[8] Early animal studies indicated that **Dipyanone** has a median lethal dose (LD₅₀) in mice similar to that of methadone.[4]

Case Type	Sample	Concentration Range
Post-mortem	Blood	80 - 1400 ng/mL
Post-mortem	Urine	80 - 5500 ng/mL

Analytical Detection

The detection and quantification of **Dipyanone** and its metabolites in biological matrices are crucial for forensic and clinical toxicology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique employed for this purpose.

Experimental Protocol: LC-MS/MS Analysis of Dipyanone in Blood

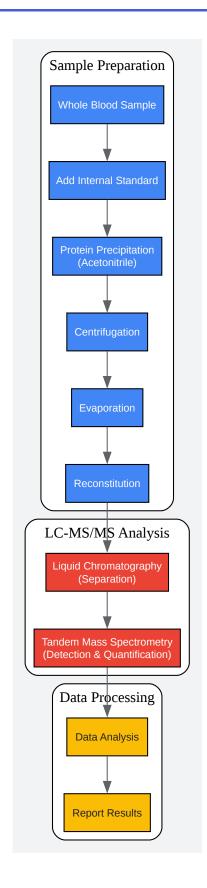
This protocol provides a general framework for the analysis of **Dipyanone** in whole blood.

- 1. Sample Preparation (Protein Precipitation):
- To 100 μL of whole blood, add an internal standard (e.g., **Dipyanone**-d7).
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of mobile phase A.
- 2. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 μm).



- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate **Dipyanone** from other matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- 3. Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Dipyanone: Monitor at least two transitions, for example, Q1: 336.2 -> Q3: 265.2 (quantifier) and Q1: 336.2 -> Q3: 98.1 (qualifier).
 - Internal Standard: Monitor the corresponding transitions for the deuterated analog.





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General workflow for LC-MS/MS analysis of **Dipyanone**.



Experimental Protocol: GTP Gi Binding Assay

This assay is used to determine the functional activity of **Dipyanone** at the μ -opioid receptor by measuring G-protein activation.

1. Materials:

- Membranes from cells expressing the human μ-opioid receptor.
- [35S]GTPyS (radiolabeled non-hydrolyzable GTP analog).
- GDP (Guanosine diphosphate).
- Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
- **Dipyanone** and reference compounds (e.g., DAMGO as a full agonist).
- Scintillation cocktail and a microplate scintillation counter.

2. Procedure:

- Prepare serial dilutions of **Dipyanone** and reference compounds in assay buffer.
- In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 μ M), and the cell membranes (5-20 μ g protein/well).
- Add the diluted compounds to the respective wells.
- Initiate the reaction by adding [35S]GTPyS (final concentration ~0.05-0.1 nM).
- Incubate the plate at 30°C for 60 minutes with gentle shaking.
- Terminate the reaction by rapid filtration through a filter plate to separate bound from free [35S]GTPyS.
- · Wash the filters with ice-cold wash buffer.
- Dry the filter plate and add scintillation cocktail.



- Measure the radioactivity using a scintillation counter.
- 3. Data Analysis:
- Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPyS) from all measurements.
- Plot the specific binding against the logarithm of the drug concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Conclusion

Dipyanone represents a significant and emerging threat within the landscape of novel psychoactive substances. Its potent μ-opioid receptor agonism, coupled with a clandestine synthesis that appears to draw from historical pharmaceutical research, underscores the need for continued vigilance and advanced analytical capabilities within the forensic and clinical toxicology communities. This technical guide provides a foundational understanding of Dipyanone's chemical and pharmacological properties, offering valuable information for researchers, scientists, and drug development professionals working to address the challenges posed by the evolving illicit drug market. Further research into the pharmacokinetics and full toxicological profile of Dipyanone is warranted to better understand its public health risks.

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